molecular formula C2H6ClNO2S B1589311 Ethylsulfamoyl chloride CAS No. 16548-07-5

Ethylsulfamoyl chloride

Cat. No. B1589311
CAS RN: 16548-07-5
M. Wt: 143.59 g/mol
InChI Key: JUDKSMSHAHXBFK-UHFFFAOYSA-N
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Description

Ethylsulfamoyl chloride is an organic compound with the empirical formula C2H6ClNO2S . It is typically used for research and development purposes . The molecular weight of Ethylsulfamoyl chloride is 143.59 .


Molecular Structure Analysis

The molecular structure of Ethylsulfamoyl chloride can be represented by the SMILES string CCNS(Cl)(=O)=O . The InChI key for Ethylsulfamoyl chloride is JUDKSMSHAHXBFK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethylsulfamoyl chloride is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Electronic and Biological Interactions

Ethylsulfamoyl derivatives, like N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been studied for their structural, electronic, and biological properties. Using computational methods, research has evaluated their electron behavior, wave function, and biological properties in different solvent phases. These studies include analyses of electron localization functions, intermolecular interactions, and charge transfer energies. Molecular docking studies have also explored potential fungal and cancer activities of such compounds (Bharathy et al., 2021).

Environmental Degradation

Research has investigated the degradation of ethyl-parabens using heat-activated persulfate systems. These studies provide insights into the removal mechanisms of such compounds in water, exploring factors like temperature, pH, and the presence of competing substances. Understanding the degradation pathways can be crucial for environmental management and treatment of water samples containing similar compounds (Chen et al., 2017).

Chemical Synthesis and Activation

Sulfamoyl chlorides, including ethylsulfamoyl chloride, can be activated for chemical synthesis. For example, sulfamoyl chlorides can be activated by silyl radicals for the direct synthesis of aliphatic sulfonamides from alkenes. This process involves single electron reduction and has applications in medicinal chemistry, enabling the generation of complex molecules like cyclobutyl-spirooxindoles (Hell et al., 2019).

Pharmaceutical and Medical Applications

While specific studies on ethylsulfamoyl chloride in pharmaceutical contexts are limited, related compounds have been researched. For instance, sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized and used as correctors for defective cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, demonstrating the potential therapeutic applications of sulfamoyl derivatives (Suen et al., 2006).

Material Science

In the field of material science, sulfamoyl chloride derivatives have been used in the synthesis of polymers and other materials. For example, polymer brushes bearing ionic liquid moieties have been developed, showcasing the role of such compounds in creating materials with unique properties like modulating interfacial resistance (Yu et al., 2007).

Environmental and Industrial Treatment

Studies have also focused on the environmental and industrial treatment of compounds containing ethyl chloride. For instance, a Bacillus sp. was identified for its ability to aerobically degrade ethyl chloride wastewater, indicating the potential for bioremediation and treatment of industrial waste (Dong-yun, 2013).

Safety and Hazards

Ethylsulfamoyl chloride is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 . The precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501 .

Mechanism of Action

Target of Action

Ethylsulfamoyl chloride is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes, specifically those involved in the synthesis of folic acid . Folic acid is crucial for the growth and reproduction of bacteria. By inhibiting these enzymes, Ethylsulfamoyl chloride can effectively halt the growth of bacteria .

Mode of Action

The mode of action of Ethylsulfamoyl chloride involves its interaction with the bacterial enzymes responsible for folic acid synthesis . It acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing them from catalyzing their normal reactions . This results in a decrease in the production of folic acid, which in turn inhibits bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Ethylsulfamoyl chloride is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, Ethylsulfamoyl chloride disrupts the production of folic acid, a vital component for bacterial DNA synthesis and cell division . The downstream effect of this inhibition is a halt in bacterial growth and reproduction .

Pharmacokinetics

As a sulfonamide, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of Ethylsulfamoyl chloride, affecting its efficacy as an antibacterial agent .

Result of Action

The result of Ethylsulfamoyl chloride’s action is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, Ethylsulfamoyl chloride prevents bacteria from producing the necessary components for DNA synthesis and cell division . This leads to a halt in bacterial growth, effectively treating bacterial infections .

Action Environment

The action of Ethylsulfamoyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Ethylsulfamoyl chloride, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence the metabolism and excretion of Ethylsulfamoyl chloride, affecting its overall efficacy .

properties

IUPAC Name

N-ethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDKSMSHAHXBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452896
Record name ethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylsulfamoyl chloride

CAS RN

16548-07-5
Record name ethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylsulfamoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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